Diethyl 2-(amino(propylamino)methylene)malonate
CAS No.:
Cat. No.: VC16567652
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O4 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8- |
| Standard InChI Key | HKXSGKUNQHIHNH-NTMALXAHSA-N |
| Isomeric SMILES | CCCN=C(/C(=C(\O)/OCC)/C(=O)OCC)N |
| Canonical SMILES | CCCN=C(C(=C(O)OCC)C(=O)OCC)N |
Introduction
Diethyl 2-(amino(propylamino)methylene)malonate is a specialized organic compound belonging to the malonate family. It features a diethyl ester functional group derived from malonic acid and includes an amino group substituted with a propylamino chain. This complex structure incorporates both aliphatic and aromatic elements, although it primarily lacks aromatic components in its core structure.
Synthesis of Diethyl 2-(amino(propylamino)methylene)malonate
The synthesis of this compound typically involves reactions between diethyl malonate and appropriate amines. Bases such as sodium ethoxide can facilitate these reactions by enhancing the nucleophilicity of the malonate towards electrophiles.
Synthetic Route
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Starting Materials: Diethyl malonate and propylamine derivatives.
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Reaction Conditions: Presence of a base like sodium ethoxide to deprotonate the malonate.
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Product Formation: The reaction leads to the formation of the desired compound through nucleophilic substitution and condensation reactions.
Chemical Reactivity and Applications
Diethyl 2-(amino(propylamino)methylene)malonate exhibits typical reactivity of esters and amines. Its applications are primarily in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals.
Reactivity Mechanism
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Nucleophilic Attack: The amino group acts as a nucleophile, attacking electrophilic centers such as carbonyl compounds.
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Influence of Solvent and Temperature: The reaction kinetics can be influenced by solvent polarity and temperature, affecting the reversibility of the process.
Comparison with Related Compounds
Other compounds in the malonate family, such as Diethyl 2-((aryl(alkyl)amino)methylene)malonates, have shown promising antifungal activities. These compounds exhibit fungistatic or fungicidal effects against pathogens like Fusarium oxysporum, with IC50 values ranging from 0.013 to 35 µM .
Table: Comparison of Malonate Derivatives
| Compound | Structure Features | Applications/Activities |
|---|---|---|
| Diethyl 2-(amino(propylamino)methylene)malonate | Diethyl ester, propylamino chain | Medicinal chemistry, organic synthesis |
| Diethyl 2-((aryl(alkyl)amino)methylene)malonates | Aryl and alkyl substitutions | Antifungal agents, potential fungicides |
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